3-(2,5-Difluorophenoxy)azetidine
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Overview
Description
3-(2,5-Difluorophenoxy)azetidine is a chemical compound characterized by the presence of a difluorophenoxy group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenoxy)azetidine typically involves the reaction of 2,5-difluorophenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the difluorophenoxy group can lead to the formation of hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Hydroxy derivatives of the compound.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(2,5-Difluorophenoxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenoxy)azetidine involves its interaction with specific molecular targets. The difluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the azetidine ring can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenoxy)azetidine
- 3-(2-(Trifluoromethyl)phenyl)azetidine
- 3-(3,4-Difluorophenoxy)azetidine
Comparison
3-(2,5-Difluorophenoxy)azetidine is unique due to the specific positioning of the fluorine atoms on the phenoxy group, which can influence its reactivity and interaction with biological targets. Compared to 3-(2,4-Difluorophenoxy)azetidine, the 2,5-difluoro configuration may offer different steric and electronic properties, potentially leading to distinct biological activities.
Properties
CAS No. |
1263378-42-2 |
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Molecular Formula |
C9H9F2NO |
Molecular Weight |
185.17 g/mol |
IUPAC Name |
3-(2,5-difluorophenoxy)azetidine |
InChI |
InChI=1S/C9H9F2NO/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |
InChI Key |
XECNNPZISUHUNI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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